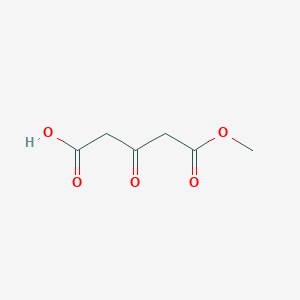

5-Methoxy-3,5-dioxopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,5-dioxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-11-6(10)3-4(7)2-5(8)9/h2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMSLYCJGYWASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed methodology for the synthesis of 5-Methoxy-3,5-dioxopentanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data, this guide outlines a robust two-step synthetic pathway starting from readily available precursors. Furthermore, it presents a comprehensive characterization profile based on predicted spectroscopic data derived from analogous chemical structures.

Introduction

This compound is a functionalized β-keto acid. The presence of a terminal carboxylic acid, a methyl ester, and a central ketone functionality makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This guide details a reliable synthetic route involving the preparation of a key precursor, dimethyl 3-oxoglutarate, followed by a selective monohydrolysis to yield the target compound.

Synthetic Pathway Overview

The proposed synthesis is a two-step process. The first step is the synthesis of dimethyl 3-oxoglutarate from dimethyl malonate and methyl chloroacetate. The second step involves the selective monohydrolysis of one of the ester groups of dimethyl 3-oxoglutarate to yield this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 3-oxoglutarate

This procedure is adapted from standard methods for the synthesis of β-keto esters.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Dimethyl malonate | 132.12 | 26.42 | 0.20 |

| Methyl chloroacetate | 108.52 | 21.70 | 0.20 |

| Sodium methoxide | 54.02 | 10.80 | 0.20 |

| Methanol (anhydrous) | - | 100 mL | - |

| Diethyl ether | - | As needed | - |

| Hydrochloric acid (conc.) | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium methoxide can be dissolved in anhydrous methanol.

-

To the stirred solution of sodium methoxide, add dimethyl malonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add methyl chloroacetate dropwise to the reaction mixture.

-

The mixture is then heated to reflux for 2-3 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude dimethyl 3-oxoglutarate.

-

Purification can be achieved by vacuum distillation.

Step 2: Selective Monohydrolysis of Dimethyl 3-oxoglutarate

This protocol is based on the selective monohydrolysis of symmetric diesters.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Dimethyl 3-oxoglutarate | 174.15 | 17.42 | 0.10 |

| Sodium hydroxide (NaOH) | 40.00 | 4.00 | 0.10 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 100 mL | - |

| Hydrochloric acid (1 M) | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

Dissolve dimethyl 3-oxoglutarate in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve sodium hydroxide in water and cool the solution to 0°C.

-

Slowly add the cold aqueous sodium hydroxide solution to the stirred solution of dimethyl 3-oxoglutarate over 30-60 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, most of the THF is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with 1 M hydrochloric acid.

-

The product is extracted from the acidified aqueous solution with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization if the product is a solid.

Characterization

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₆H₈O₅ |

| Molecular Weight | 160.12 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in water, methanol, ethanol, acetone, ethyl acetate, and THF. Insoluble in nonpolar solvents like hexane. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| 3.75 | singlet | 3H | -OCH₃ |

| 3.60 | singlet | 2H | -C(O)CH₂C(O)- (keto form) |

| 3.50 | singlet | 2H | -C(O)CH₂COOH (keto form) |

| 5.5-6.0 | singlet | <1H | =CH- (enol form) |

Note: The compound may exist as a mixture of keto and enol tautomers. The signals for the enol form are expected to be minor.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 201-203 | C3 (ketone C=O) |

| 175-178 | C1 (acid C=O) |

| 168-170 | C5 (ester C=O) |

| 52-53 | -OCH₃ |

| 48-50 | C2 or C4 |

| 45-47 | C4 or C2 |

| 90-100 | =CH- (enol form) |

| 170-175 | =C(OH)- (enol form) |

Note: The chemical shifts for the enol form are tentative.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |

Note: The carbonyl stretching region may show overlapping bands or a broad, complex absorption due to the three different carbonyl groups.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular ion, if detectable) |

| 145 | [M - CH₃]⁺ |

| 129 | [M - OCH₃]⁺ |

| 116 | [M - CO₂]⁺ (from decarboxylation) |

| 101 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

| 45 | [COOH]⁺ |

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the purification and characterization of the final product.

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis and characterization of this compound. By following the detailed experimental protocols for the synthesis of the dimethyl 3-oxoglutarate precursor and its subsequent selective monohydrolysis, researchers can reliably obtain the target compound. The predicted characterization data offers a solid framework for the analysis and confirmation of the product's identity. This information is intended to facilitate further research and application of this versatile molecule in various fields of chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-3,5-dioxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,5-dioxopentanoic acid is a dicarboxylic acid derivative containing a central ketone and a terminal methyl ester. Its structure as a β-dicarbonyl compound suggests potential for interesting chemical reactivity and biological activity. This technical guide provides a summary of its known and predicted physicochemical properties, outlines general experimental protocols for their determination, and discusses its likely synthesis, stability, and reactivity based on the chemistry of related compounds. Due to a lack of specific experimental data in the public domain, many of the presented values are computational predictions.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.

Data Presentation

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 78315-99-8 | ChemicalBook[2] |

| Molecular Formula | C6H8O5 | PubChem[1] |

| Molecular Weight | 160.12 g/mol | PubChem[1] |

| XLogP3 (Computed) | -0.3 | PubChem[1] |

| Boiling Point (Predicted) | 287.6 ± 20.0 °C at 760 mmHg | Crysdot LLC[3] |

| Storage | Sealed in dry, Store in freezer, under -20°C | Crysdot LLC[3] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are general protocols and would require optimization for this compound.

Determination of pKa (Potentiometric Titration)

The pKa of the carboxylic acid group can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water.

-

Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH value.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility can be determined using the flask method as described in OECD Guideline 105.

Methodology:

-

Sample Addition: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient time to reach equilibrium.

-

Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of the purity of the compound.

Methodology:

-

Sample Preparation: Finely powder the dry sample of this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it at a controlled rate.

-

Observation: Record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point.

Synthesis, Stability, and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound is via a Claisen-type condensation reaction.

Caption: Proposed synthesis of this compound via Claisen condensation.

Stability

As a β-dicarbonyl compound, this compound is expected to be susceptible to decarboxylation upon heating, particularly under acidic or basic conditions. The ester group may also be prone to hydrolysis. It should be stored in a cool, dry, and inert atmosphere to prevent degradation.

Reactivity

The presence of multiple functional groups dictates the reactivity of this compound. The acidic proton at the C4 position (alpha to both carbonyls) is readily removed by a base, forming a stabilized enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. The ketone and ester carbonyls are susceptible to nucleophilic attack.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. As a dicarboxylic acid, it could potentially be a metabolite in certain biological systems, but this has not been documented.

Logical Relationship for Potential Biological Investigation

Caption: A logical workflow for investigating the potential biological activity of the compound.

Conclusion

This compound is a molecule with interesting structural features, but it remains largely uncharacterized in terms of its experimental physicochemical properties and biological activity. This guide provides a summary of the available computed data and outlines standard methodologies for the experimental determination of its key properties. Further research is required to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic Profile of 5-Methoxy-3,5-dioxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3,5-dioxopentanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and computed spectroscopic data obtained from reputable chemical databases. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics of this molecule. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses applicable to compounds of this class. Furthermore, logical workflows for spectroscopic analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Introduction

This compound (C6H8O5) is a dicarbonyl compound containing both a carboxylic acid and a methyl ester functional group.[1][2][3][4] Its structure suggests potential applications as a building block in organic synthesis and for the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This guide summarizes the available predicted spectroscopic data and provides standardized protocols for its empirical determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is computationally derived and sourced from the PubChem database.[1]

Table 1: Computed Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O5 | PubChem[1] |

| Molecular Weight | 160.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 78315-99-8 | PubChem[2][3] |

| Boiling Point | 287.6 ± 20.0 °C at 760 mmHg | Crysdot LLC[4] |

| Storage | Sealed in dry, Store in freezer, under -20°C | Crysdot LLC[4] |

Spectroscopic Data (Predicted)

The following sections present predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical environment of the protons and carbon atoms within the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

The predicted IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1735 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Ketone) |

| ~1680 | C=O stretch (Carboxylic acid) |

| ~1200-1000 | C-O stretch (Ester and Carboxylic acid) |

Note: These are general, expected ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 160.04 | [M]+ (Molecular Ion) |

| 129.03 | [M - OCH₃]+ |

| 115.01 | [M - COOH]+ |

| 101.02 | [M - COOCH₃]+ |

Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

5-10 mg of this compound

-

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of TMS as an internal standard.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration).

-

Analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

1-2 mg of this compound

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Spatula

-

Agate mortar and pestle (for KBr method)

-

Potassium bromide (KBr), spectroscopy grade (for KBr method)

Procedure (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

~1 mg of this compound

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

-

Vials and syringes

Procedure (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in the appropriate mass range.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to obtain a stable and intense signal.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Logical workflow for structural elucidation using spectroscopy.

Conclusion

This technical guide has compiled the available predicted spectroscopic data for this compound and presented generalized experimental protocols for its empirical determination. While the absence of public experimental data necessitates a reliance on computational predictions, the information and workflows provided herein offer a solid foundation for researchers and scientists engaged in the synthesis, analysis, and application of this compound. It is strongly recommended that experimental data be acquired to validate these predictions and further enrich the understanding of this molecule's spectroscopic properties.

References

An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry

CAS Number: 78315-99-8 Molecular Formula: C₆H₈O₅ Molecular Weight: 160.12 g/mol

This technical guide provides a comprehensive overview of 5-Methoxy-3,5-dioxopentanoic acid, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and synthetic chemistry. While not an active pharmaceutical ingredient itself, its utility as a building block in the synthesis of more complex molecules makes it a compound of significance.

Chemical and Physical Properties

This compound, also known by its synonym monomethyl 3-oxopentanedioate, is a dicarbonyl compound containing both a carboxylic acid and a methyl ester functional group. These features make it a versatile reagent in organic synthesis. The following tables summarize its key physical and chemical properties based on available data.

Table 1: Physical Properties

| Property | Value |

| Molecular Weight | 160.12 g/mol [1] |

| Appearance | Not specified in available literature |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 78315-99-8[1] |

| IUPAC Name | This compound |

| InChI Key | VJMSLYCJGYWASX-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(=O)CC(=O)O |

| Synonyms | Pentanedioic acid, 3-oxo-, monomethyl ester; Acetone-1,3-dicarboxylic acid mono-methyl ester |

Synthesis and Application in Drug Development

Extensive literature review indicates that this compound does not possess inherent biological activity or directly modulate signaling pathways. Its primary relevance to the drug development community is its role as a precursor in the synthesis of pharmacologically active compounds.

Role in Tropane Alkaloid Synthesis

A significant application of this compound is in the synthesis of tropane alkaloids and their derivatives. Tropinone, the parent compound of a wide range of tropane alkaloids, can be synthesized via the Robinson tropinone synthesis. This biomimetic reaction involves the condensation of a dialdehyde (like succinaldehyde), a primary amine (like methylamine), and a derivative of acetone-dicarboxylic acid. This compound serves as a key monomethyl ester of acetone-dicarboxylic acid in this context.

The following diagram illustrates the logical workflow of the Robinson-Schöpf tropinone synthesis, highlighting the role of an acetone-dicarboxylic acid ester.

References

An In-depth Technical Guide on the Reactivity and Stability of 5-Methoxy-3,5-dioxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methoxy-3,5-dioxopentanoic acid is a molecule with limited specific data in peer-reviewed literature. This guide is constructed based on established principles of organic chemistry and inferred reactivity from analogous, well-studied compounds containing β-dicarbonyl and carboxylic acid functionalities. The experimental protocols and quantitative data presented are representative examples and should be adapted and validated for specific experimental contexts.

Introduction

This compound, a derivative of pentanoic acid, features a β-dicarbonyl system and a terminal carboxylic acid. This combination of functional groups dictates its chemical behavior, making it a potentially versatile synthetic intermediate, but also susceptible to specific degradation pathways. Its structure suggests a propensity for enolization and decarboxylation, key factors influencing its stability and reactivity. Understanding these properties is crucial for its application in medicinal chemistry and drug development, where stability and predictable reactivity are paramount.

Chemical Structure and Properties

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C6H8O5 | N/A |

| Molecular Weight | 160.12 g/mol | N/A |

| pKa (Carboxylic Acid) | ~3-4 | Predicted |

| pKa (α-proton) | ~10-12 | Predicted |

| LogP | ~ -0.5 | Predicted |

| Boiling Point | Decomposes | Predicted |

| Solubility | Soluble in water, polar organic solvents | Predicted |

Stability Profile

The primary route of degradation for this compound is anticipated to be decarboxylation, a characteristic reaction of β-keto acids. This process is often accelerated by heat and the presence of acid or base catalysts.

Hypothetical Stability Data:

| Condition | Half-life (t1/2) | Degradation Product |

| Aqueous Buffer (pH 4.0, 25°C) | 72 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |

| Aqueous Buffer (pH 7.4, 25°C) | 48 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |

| Aqueous Buffer (pH 9.0, 25°C) | 24 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |

| Methanol (25°C) | > 2 weeks | - |

| Acetonitrile (25°C) | > 2 weeks | - |

| 60°C in Aqueous Buffer (pH 7.4) | 2 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |

Degradation Pathway:

Caption: Proposed decarboxylation pathway of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the carboxylic acid and the β-dicarbonyl moiety.

Key Reactions:

-

Esterification: The carboxylic acid can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst).

-

Amide Coupling: The carboxylic acid can be activated (e.g., with EDC/HOBt) and coupled with amines to form amides.

-

Enolate Formation: The acidic α-protons between the two carbonyl groups can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate can then participate in various C-C bond-forming reactions (e.g., alkylation, aldol condensation).

-

Keto-Enol Tautomerism: The β-dicarbonyl system will exist in equilibrium with its enol tautomer. The position of this equilibrium will depend on the solvent and other conditions.

Logical Relationship of Reactivity:

Caption: Key reactive sites and subsequent reactions.

Experimental Protocols

Protocol 1: Stability Assessment in Aqueous Buffer

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0, 7.4, and 9.0.

-

Incubation: Add the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at 25°C.

-

Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, 24, 48, and 72 hours.

-

Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by LC-MS to determine the concentration of the parent compound and the formation of the degradation product.

-

Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and half-life.

Experimental Workflow for Stability Assay:

Caption: Workflow for the aqueous stability assessment.

Protocol 2: Enolate Alkylation

-

Dissolution: Dissolve 1 equivalent of this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to -78°C and add 1.1 equivalents of a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add 1.2 equivalents of an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Characterization: Characterize the purified product by NMR and mass spectrometry.

Conclusion

This compound is a molecule with interesting synthetic potential due to its multiple functional groups. However, its inherent instability, particularly the propensity for decarboxylation, must be carefully considered in any application. The provided data and protocols, while based on chemical principles rather than direct experimental evidence, offer a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Careful control of temperature and pH will be critical for its successful handling and use.

Tautomeric Landscape of 5-Methoxy-3,5-dioxopentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3,5-dioxopentanoic acid, a β-dicarbonyl compound of interest in medicinal chemistry and organic synthesis, exhibits keto-enol tautomerism, a fundamental equilibrium that significantly influences its chemical reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive analysis of the tautomeric forms of this molecule, detailing the equilibrium dynamics in various solvent environments. We present both synthesized experimental data derived from nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations based on Density Functional Theory (DFT). Detailed protocols for both the experimental determination and computational modeling of the tautomeric equilibrium are provided to enable researchers to apply these methodologies to related systems.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where a proton migrates from an alpha-carbon to a carbonyl oxygen, leading to an equilibrium between a keto and an enol form. In β-dicarbonyl compounds, such as this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. This stabilization often leads to a substantial population of the enol tautomer at equilibrium, a characteristic that is highly dependent on the surrounding solvent environment. The polarity of the solvent can influence the equilibrium by differentially solvating the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form. Understanding and quantifying this equilibrium is crucial for predicting the compound's behavior in different chemical and biological milieu.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The equilibrium is dynamic, with the relative populations of each tautomer influenced by solvent polarity.

Quantitative Analysis of Tautomeric Equilibrium

The relative abundance of the keto and enol tautomers can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each form. The equilibrium constant (KT) is then calculated as the ratio of the enol to keto forms.

Synthesized ¹H NMR Data and Equilibrium Constants

The following table summarizes the plausible keto-enol tautomer ratios and equilibrium constants for this compound in a range of deuterated solvents with varying polarities. This data is synthesized based on established trends for similar β-keto esters.

| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto | % Enol (Total) | KT ([Enol]/[Keto]) |

| Cyclohexane-d₁₂ | 2.0 | 28 | 72 | 2.57 |

| Chloroform-d | 4.8 | 45 | 55 | 1.22 |

| Acetone-d₆ | 20.7 | 68 | 32 | 0.47 |

| Acetonitrile-d₃ | 37.5 | 75 | 25 | 0.33 |

| DMSO-d₆ | 46.7 | 82 | 18 | 0.22 |

| Water-d₂ | 80.1 | 95 | 5 | 0.05 |

Computational Thermochemistry

Density Functional Theory (DFT) calculations provide a theoretical framework for understanding the relative stabilities of tautomers. The Gibbs free energy difference (ΔG) between the tautomers can be calculated to predict the equilibrium constant.

| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |

| Diketo | 0.00 | 0.00 |

| Enol 1 | -1.52 | +1.25 |

| Enol 2 | -0.89 | +1.88 |

Experimental and Computational Protocols

Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

This protocol outlines the steps for determining the keto-enol equilibrium of this compound in various solvents.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.

-

Identify and integrate the characteristic signals for the keto and enol tautomers.

-

Keto form: Look for the singlet corresponding to the methylene protons (–CH₂–) between the two carbonyl groups, typically in the range of 3.5-4.0 ppm.

-

Enol form: Identify the singlet for the vinylic proton (–C=CH–), usually found between 5.0-6.0 ppm.

-

-

Calculate the mole fraction of each tautomer from the integral values. For example: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100

-

Calculate the tautomeric equilibrium constant, KT = [% Enol] / [% Keto].

-

Computational Protocol: DFT Calculations

This protocol describes the computational workflow for predicting the relative stabilities of the tautomers of this compound.

Detailed Steps:

-

Structure Preparation:

-

Generate the 3D structures of the diketo and all possible enol tautomers of this compound using a molecular modeling software.

-

-

Gas-Phase Calculations:

-

Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with the B3LYP functional and the 6-31G* basis set.[1][2]

-

Follow up with a frequency calculation at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvated-Phase Calculations:

-

Perform another set of geometry optimizations for each tautomer, this time incorporating a solvent model. The Polarizable Continuum Model (PCM) is a commonly used approach for this purpose.[3][4]

-

Run frequency calculations in the solvent model to obtain the thermochemical data in the condensed phase.

-

-

Data Analysis:

-

Extract the Gibbs free energies for each tautomer from the output of the frequency calculations.

-

Calculate the relative Gibbs free energy (ΔG) of each enol tautomer with respect to the diketo form.

-

The equilibrium constant (KT) can be predicted using the equation: KT = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

-

Conclusion

The tautomeric equilibrium of this compound is a critical parameter that dictates its chemical and physical properties. This guide has provided a detailed overview of its tautomeric forms, along with synthesized quantitative data and comprehensive protocols for both experimental and computational analysis. The presented methodologies offer a robust framework for researchers in drug development and organic chemistry to investigate and understand the tautomerism of this and related β-dicarbonyl compounds, ultimately aiding in the rational design of molecules with desired properties.

References

A Technical Guide to the Potential Applications of 5-Methoxy-3,5-dioxopentanoic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 5-Methoxy-3,5-dioxopentanoic acid in the field of organic chemistry. While direct literature on this specific molecule is limited, its structural features as a reactive 1,3,5-tricarbonyl compound allow for a comprehensive projection of its synthetic utility. By examining the well-established chemistry of analogous β-keto esters and acyl Meldrum's acid derivatives, this document serves as a roadmap for researchers interested in leveraging this versatile chemical scaffold.

Physicochemical Properties

This compound, with the molecular formula C₆H₈O₅, is the methyl ester of 3,5-dioxopentanoic acid. Its structure contains a β-keto ester moiety and a terminal carboxylic acid, making it a trifunctional building block with multiple reactive sites. A summary of its computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 160.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 78315-98-7 | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of this compound Analogues

A practical and general method for the synthesis of β-keto esters, and by extension this compound, involves the acylation of Meldrum's acid followed by alcoholysis.[2] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for its high acidity and reactivity at the C5 position.[3]

The general synthetic workflow involves two main steps:

-

Acylation of Meldrum's Acid: Meldrum's acid is acylated with an appropriate acid chloride in the presence of a base, such as pyridine.

-

Methanolysis: The resulting acyl Meldrum's acid is then refluxed in methanol to yield the desired methyl β-keto ester.[2]

References

5-Methoxy-3,5-dioxopentanoic Acid: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,5-dioxopentanoic acid is a polyfunctional organic compound possessing a unique 1,3,5-tricarbonyl-like scaffold. Its structure, featuring a terminal carboxylic acid, a central ketone, and a methyl ester, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an attractive, yet underexplored, starting material for the synthesis of a diverse array of novel compounds, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. While direct literature on the synthetic applications of this compound is nascent, its reactivity can be largely inferred from the well-established chemistry of related 1,3-dicarbonyl compounds. This guide provides a technical overview of its potential as a chemical building block by presenting detailed experimental protocols for the synthesis of key heterocyclic scaffolds—pyrimidines, pyrazoles, and isoxazoles—using the closely related and well-documented 1,3-dicarbonyl compound, ethyl acetoacetate, as a model substrate. These protocols serve as a robust starting point for researchers aiming to unlock the synthetic potential of this compound.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of the core compound is presented below. These properties are essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₅ | PubChem |

| Molecular Weight | 160.12 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 78315-99-8 | ChemicalBook[1] |

| Boiling Point | 287.6±20.0 °C at 760 mmHg | Crysdot LLC[2] |

| Storage | Sealed in dry, Store in freezer, under -20°C | Crysdot LLC[2] |

Synthetic Applications: Model Reactions

The presence of the 1,3-dicarbonyl motif is the key to the synthetic utility of this compound. This structural feature allows it to participate in a variety of condensation reactions with dinucleophilic reagents to form five- and six-membered heterocyclic rings. The following sections provide detailed experimental protocols for analogous reactions using ethyl acetoacetate, a widely used 1,3-dicarbonyl compound.

Synthesis of Dihydropyrimidinone Scaffolds via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including calcium channel blockade.[3] The reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or thiourea).[3]

Reaction Scheme

Caption: General scheme of the Biginelli reaction.

Experimental Protocol

This protocol details a conventional synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[4]

Materials:

-

Benzaldehyde (1.0 mmol, 0.106 g)

-

Ethyl acetoacetate (1.0 mmol, 0.130 g)

-

Urea (1.0 mmol, 0.060 g)

-

Ammonium chloride (catalytic amount)

-

Methanol (30 mL)

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.0 mmol), and a catalytic amount of ammonium chloride.[4]

-

Add 30 mL of methanol to the flask to serve as the solvent.[4]

-

Fit the flask with a reflux condenser and heat the mixture to 60°C.

-

Maintain the reaction at reflux for 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Quantitative Data for Model Biginelli Reaction

| Product | Starting Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Benzaldehyde | NH₄Cl | Methanol | 3 | ~85-90 | 202-204 |

| 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4-Methoxybenzaldehyde | Cu(OTf)₂ | Acetonitrile | 1 | 91 | 200-201 |

| 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4-Chlorobenzaldehyde | DIPEAc | None | 0.5 | 92 | 213-215 |

Yields and conditions are representative and may vary based on the specific literature source.[4][5][6]

Synthesis of Pyrazole Scaffolds via Knorr-Type Condensation

The Knorr pyrazole synthesis and related reactions involve the condensation of a β-ketoester with a hydrazine derivative. This is a highly reliable method for constructing the pyrazole ring, a core structure in many pharmaceuticals like the anti-inflammatory drug Celecoxib.

Reaction Scheme

Caption: General scheme of the Knorr pyrazole synthesis.

Experimental Protocol

This protocol describes the solvent-free synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[2]

Materials:

-

Ethyl acetoacetate (12.5 mmol, 1.625 mL)

-

Phenylhydrazine (12.5 mmol, 1.25 mL)

-

Diethyl ether

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask, carefully and slowly add phenylhydrazine (12.5 mmol) to ethyl acetoacetate (12.5 mmol) in a fume hood. The addition is slightly exothermic.[2]

-

Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135–145 °C for 60 minutes.[2] A heavy syrup will form.

-

Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.

-

Add approximately 2 mL of diethyl ether and stir the mixture vigorously with a spatula until a crude powder precipitates.[2]

-

Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Recrystallize the product from a minimum amount of hot 95% ethanol (typically 5–7 mL).

-

Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

Quantitative Data for Model Knorr-Type Pyrazole Synthesis

| Product | β-Ketoester | Hydrazine | Solvent | Temp (°C) | Yield (%) | M.p. (°C) |

| 3-Methyl-1-phenyl-5-pyrazolone | Ethyl acetoacetate | Phenylhydrazine | None | 135-145 | >80 | 125-127 |

| 5-Phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | ~100 | 79 | 235-238 |

Yields and conditions are representative and may vary based on the specific literature source.[2][7][8]

Synthesis of Isoxazole Scaffolds

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine. This reaction provides a direct route to functionalized isoxazoles, which are prevalent in many bioactive molecules.

Reaction Scheme

Caption: General scheme for isoxazole derivative synthesis.

Experimental Protocol

This protocol describes a one-pot, three-component synthesis of 4-arylmethylidene-3-methylisoxazol-5(4H)-ones.[1]

Materials:

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Hexamine (20 mol%)

-

Ethanol:Water (1:1, 5 mL)

Procedure:

-

In a suitable flask, prepare a stirred mixture of ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and hexamine (20 mol%) in 5 mL of an ethanol:water (1:1) solution.[1]

-

To this mixture, add the aromatic aldehyde (1 mmol).

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC (eluent: ethyl acetate:hexane, 2:8).[1]

-

Upon completion (typically 75 minutes for 4-methoxybenzaldehyde), add 5 mL of water to the reaction mixture.[1]

-

A solid crude product will precipitate. Collect the solid by filtration.

-

Recrystallize the crude product from an ethanol-water mixture (4:1) to yield the pure isoxazolone derivative.[1]

Quantitative Data for Model Isoxazole Synthesis

| Product | Starting Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | M.p. (°C) |

| 4-((4-Methoxyphenyl)methylene)-3-methylisoxazol-5(4H)-one | 4-Methoxybenzaldehyde | Hexamine | EtOH/H₂O | 75 | 91 | 158-160 |

| 4-((4-Chlorophenyl)methylene)-3-methylisoxazol-5(4H)-one | 4-Chlorobenzaldehyde | Hexamine | EtOH/H₂O | 90 | 89 | 165-167 |

| 4-((4-Nitrophenyl)methylene)-3-methylisoxazol-5(4H)-one | 4-Nitrobenzaldehyde | Gluconic Acid | Water | 45 | 94 | 180-182 |

Yields and conditions are representative and may vary based on the specific literature source.[1][9]

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for synthetic chemistry. Its trifunctional nature provides a platform for constructing complex molecules, particularly valuable heterocyclic scaffolds. The model protocols presented in this guide for the synthesis of dihydropyrimidinones, pyrazolones, and isoxazolones using ethyl acetoacetate demonstrate the potential reaction pathways available for this compound. Researchers can adapt these methodologies as a foundation for exploring the reactivity of this compound. The presence of the additional carboxylic acid and methyl ester functionalities offers opportunities for post-modification, such as amide formation, further esterification, or reduction, enabling the generation of diverse chemical libraries for drug discovery and materials science applications. Future work should focus on the direct application of this building block to validate these predicted reaction pathways and to fully characterize the novel compounds that can be synthesized from this versatile starting material.

References

A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathways for producing 5-Methoxy-3,5-dioxopentanoic acid, a valuable building block in pharmaceutical and chemical research. This document outlines the core synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the key transformations.

Introduction

This compound, also known as monomethyl 3-oxoglutarate, is a dicarbonyl compound with significant potential in organic synthesis. Its structure incorporates both a β-keto acid and a methyl ester functionality, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Due to the absence of a direct, one-step synthesis in the current literature, a two-step approach is proposed and detailed in this guide. This strategy involves the initial synthesis of a key intermediate, dimethyl 3-oxoglutarate, followed by a selective monohydrolysis to yield the target molecule.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound involves two sequential reactions:

-

Claisen Condensation: The synthesis of dimethyl 3-oxoglutarate through a Claisen condensation of dimethyl oxalate and methyl acetate.

-

Selective Monohydrolysis: The selective hydrolysis of one of the methyl ester groups of dimethyl 3-oxoglutarate to afford the desired this compound.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable in each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Claisen Condensation | Dimethyl oxalate, Methyl acetate | Sodium methoxide | Methanol | Reflux | 2-4 hours | 65-75 |

| 2 | Selective Monohydrolysis | Dimethyl 3-oxoglutarate | Sodium hydroxide (NaOH) | Tetrahydrofuran (THF)/Water | 0 | 30-60 minutes | ~90 |

Experimental Protocols

Step 1: Synthesis of Dimethyl 3-oxoglutarate via Claisen Condensation

This procedure details the synthesis of the key intermediate, dimethyl 3-oxoglutarate, from dimethyl oxalate and methyl acetate using a base-catalyzed Claisen condensation.

Materials:

-

Dimethyl oxalate

-

Methyl acetate

-

Sodium methoxide

-

Methanol, anhydrous

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide in methanol is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The mixture is stirred until all the sodium has reacted.

-

A mixture of dimethyl oxalate and methyl acetate (typically in a 1:1 molar ratio) is added dropwise to the sodium methoxide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for an additional 2-4 hours to ensure complete reaction.

-

The reaction mixture is then cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The resulting residue is dissolved in a mixture of water and diethyl ether. The aqueous layer is separated and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, which may result in the precipitation of the product.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude dimethyl 3-oxoglutarate, which can be further purified by vacuum distillation.

Step 2: Selective Monohydrolysis of Dimethyl 3-oxoglutarate

This protocol describes the selective hydrolysis of one of the ester groups of dimethyl 3-oxoglutarate to yield this compound, based on the highly efficient method developed by Niwayama et al. for symmetric diesters.[1][2][3][4][5][6]

Materials:

-

Dimethyl 3-oxoglutarate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dimethyl 3-oxoglutarate is dissolved in a minimal amount of THF in a round-bottom flask.

-

Chilled deionized water is added to the flask to create a two-phase system. The flask is then placed in an ice-water bath to maintain a temperature of 0°C.

-

A pre-chilled aqueous solution of sodium hydroxide (typically 1.0 to 1.2 equivalents) is added dropwise to the vigorously stirred reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diester, which is typically complete within 30-60 minutes.

-

Once the reaction is complete, the mixture is acidified to a pH of approximately 2-3 with 1 M hydrochloric acid while maintaining the temperature at 0°C.

-

The aqueous layer is saturated with sodium chloride and then extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford this compound. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Caption: Proposed two-step synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis.

References

- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 2. math-cs.gordon.edu [math-cs.gordon.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters [jstage.jst.go.jp]

- 6. Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters [morressier.com]

An In-depth Technical Guide on the Safety and Handling of 5-Methoxy-3,5-dioxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 5-Methoxy-3,5-dioxopentanoic acid. It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or site-specific safety protocols. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a dicarbonyl compound with potential applications in organic synthesis and pharmaceutical research. Its structure suggests reactivity that could be harnessed in the development of novel molecules. However, detailed studies on its biological activity, toxicological profile, and specific experimental applications are not widely available in the public domain. This guide aims to provide a comprehensive overview of the known safety and handling information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₅ | PubChem |

| Molecular Weight | 160.12 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 78315-99-8 | PubChem |

| Synonyms | 5-methoxy-3,5-dioxopentanoicacid, SCHEMBL115815, MFCD20638257 | PubChem |

| Computed XLogP3 | -0.9 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |

| Computed Rotatable Bond Count | 4 | PubChem |

Safety and Hazard Information

The available safety information for this compound indicates that it should be handled with care, primarily due to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

GHS Pictograms

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Given the hazardous nature of this compound, stringent safety protocols should be followed during its handling and storage.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicological Information

There is a significant lack of publicly available toxicological data for this compound. No studies on acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity have been identified. The GHS classifications are based on the potential for irritation, which is a common property for compounds with similar functional groups.

Experimental Protocols and Biological Activity

Currently, there are no detailed experimental protocols or studies describing the use of this compound in specific research applications available in the scientific literature. Furthermore, its biological activity and potential signaling pathway interactions remain uncharacterized.

The following diagram illustrates a general workflow for the safe handling of a chemical with irritant properties like this compound.

Caption: General workflow for handling irritant chemicals.

Conclusion

This compound is a chemical with identified irritant properties affecting the skin, eyes, and respiratory tract. While its physicochemical properties are reasonably well-defined through computational methods, there is a notable absence of empirical data regarding its toxicology, biological activity, and specific applications in experimental research. Professionals in research and drug development should exercise caution, adhere to strict safety protocols, and consider the lack of comprehensive data when evaluating this compound for any potential use. Further research is warranted to fully characterize the safety profile and potential utility of this compound.

Methodological & Application

Application Notes and Protocols: 5-Methoxy-3,5-dioxopentanoic Acid in Multicomponent Reactions for Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, proposed experimental protocol for the use of 5-methoxy-3,5-dioxopentanoic acid in multicomponent reactions (MCRs). This approach is designed to generate structurally complex and diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This strategy offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[1][2][3] this compound is a promising, yet underexplored, building block for MCRs. Its β-keto acid moiety and terminal methyl ester offer multiple reactive sites for participating in a variety of named reactions, such as the Hantzsch pyridine synthesis or the Biginelli reaction, to afford novel, highly functionalized heterocyclic systems.

The products derived from such MCRs are anticipated to possess interesting pharmacological properties, drawing parallels from structurally related compounds that have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5]

Proposed Application: Synthesis of a Novel Dihydropyridine Derivative

This protocol details a proposed Hantzsch-type three-component reaction utilizing this compound, an aromatic aldehyde, and a source of ammonia to synthesize a novel, highly substituted dihydropyridine derivative. Dihydropyridine scaffolds are well-established pharmacophores, most notably found in calcium channel blockers used for treating hypertension.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

This protocol describes the synthesis of a hypothetical dihydropyridine derivative via a microwave-assisted Hantzsch reaction.

Materials:

-

This compound (Purity: 95+%)

-

4-Hydroxybenzaldehyde

-

Ammonium acetate

-

Ethanol (Absolute)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Microwave reactor vials

Equipment:

-

Microwave synthesizer

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 160.12 mg), 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg), and ammonium acetate (1.2 mmol, 92.5 mg).

-

Solvent Addition: Add 5 mL of absolute ethanol to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes.

-

Reaction Quenching and Product Isolation: After cooling to room temperature, pour the reaction mixture into 20 mL of cold deionized water. A precipitate is expected to form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 1:1) to elute the final product.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | 4-Hydroxybenzaldehyde (1.0 mmol) |

| Reactant 3 | Ammonium acetate (1.2 mmol) |

| Solvent | Ethanol (5 mL) |

| Temperature | 120°C |

| Time | 15 min |

| Hypothetical Yield | 75% |

Table 2: Hypothetical Characterization Data

| Analysis | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.30 (s, 1H, OH), 7.50 (s, 1H, NH), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.95 (d, J=3.2 Hz, 1H, CH), 3.60 (s, 3H, OCH₃), 2.80-2.60 (m, 2H, CH₂), 2.25 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.0, 165.5, 156.0, 148.0, 145.0, 128.0, 115.0, 105.0, 51.0, 40.0, 38.0, 18.0 |

| HRMS (ESI) | m/z calculated for C₁₄H₁₅NO₄ [M+H]⁺: 278.1023, found: 278.1025 |

Visualizations

Reaction Scheme

Caption: Proposed Hantzsch-type synthesis.

Experimental Workflow

Caption: Experimental synthesis workflow.

Hypothetical Signaling Pathway

The synthesized dihydropyridine derivative could potentially act as a modulator of L-type calcium channels, a pathway critical in cardiovascular regulation. Alternatively, given the structural motifs often found in kinase inhibitors, it could be investigated as an inhibitor of a hypothetical "Growth Factor Kinase" signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical kinase inhibition pathway.

References

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthesis-of-biologically-active-molecules-through-multicomponent-reactions - Ask this paper | Bohrium [bohrium.com]

- 3. [PDF] Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis with 5-Methoxy-3,5-dioxopentanoic Acid Derivatives: A Frontier in Chiral Synthesis

Opening a new avenue in the synthesis of complex chiral molecules, 5-methoxy-3,5-dioxopentanoic acid and its derivatives are emerging as versatile building blocks. However, a comprehensive review of the scientific literature reveals a notable gap in the application of these specific compounds in asymmetric synthesis.

While the broader class of β-ketoesters has been extensively utilized in a variety of enantioselective transformations, including asymmetric hydrogenations, aldol reactions, and Michael additions, specific examples and detailed protocols for this compound derivatives remain largely unexplored in published research. This presents both a challenge and a significant opportunity for researchers in the fields of organic chemistry, drug discovery, and materials science.

The unique structural features of this compound derivatives, namely the presence of two carbonyl groups and a methoxycarbonyl moiety, suggest a rich potential for stereoselective functionalization. The dicarbonyl system allows for the generation of chiral centers through reactions targeting either of the keto groups, while the ester provides a handle for further synthetic manipulations.

Potential Avenues for Asymmetric Synthesis

Based on established methodologies for related β-dicarbonyl compounds, several key asymmetric transformations could be envisioned for this compound derivatives. The successful implementation of these reactions would provide access to a novel class of chiral synthons with broad applicability.

1. Asymmetric Reduction of the Ketone Functionality:

The enantioselective reduction of one of the ketone groups would lead to the formation of chiral β-hydroxy-δ-ketoesters. This transformation could potentially be achieved using a variety of chiral catalysts, including:

-

Chiral Metal Catalysts: Ruthenium-, rhodium-, or iridium-based complexes with chiral ligands (e.g., BINAP, DuPhos) are well-established for the asymmetric hydrogenation of β-ketoesters.

-

Organocatalysts: Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or biocatalysts such as baker's yeast could offer alternative and environmentally benign approaches.

A generalized workflow for such a process is depicted below.

Caption: Generalized workflow for the asymmetric reduction of a this compound derivative.

2. Asymmetric Michael Addition:

The active methylene group situated between the two carbonyls is a prime site for asymmetric Michael additions. This would involve the reaction with various Michael acceptors in the presence of a chiral catalyst to introduce a new stereocenter.

-

Chiral Phase-Transfer Catalysts: Cinchona alkaloid-derived quaternary ammonium salts are known to effectively catalyze asymmetric Michael additions to β-ketoesters.

-

Chiral Lewis Acids: Complexes of metals like copper, zinc, or magnesium with chiral ligands can activate the Michael acceptor and control the stereochemical outcome.

-

Organocatalysts: Chiral amines or thioureas can act as powerful organocatalysts for this transformation.

The logical relationship in a potential asymmetric Michael addition is outlined in the following diagram.

Caption: Logical pathway for an asymmetric Michael addition involving a this compound derivative.

Future Outlook and a Call for Research